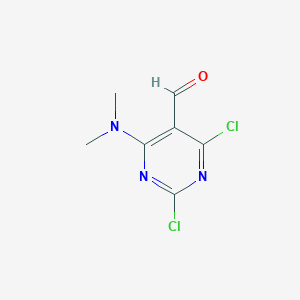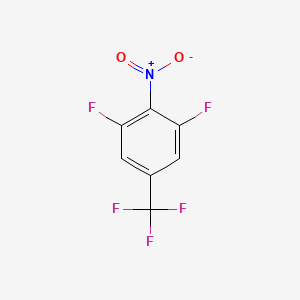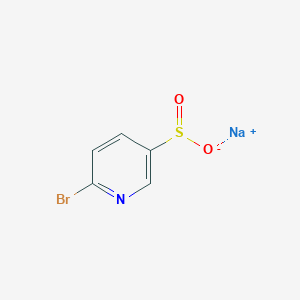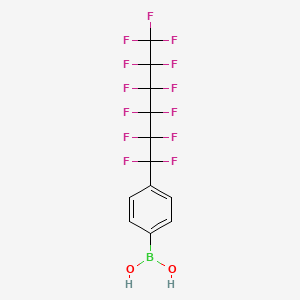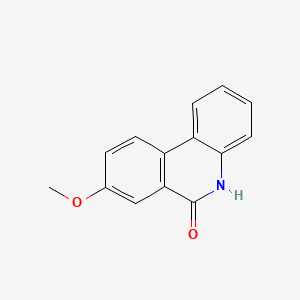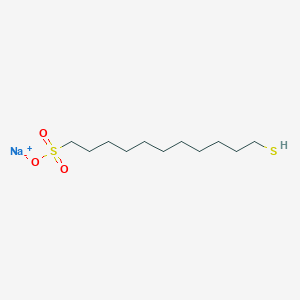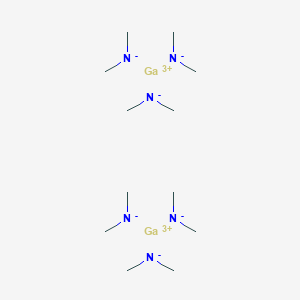![molecular formula C11H7ClN2O B13130944 6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
6-Chloro-[3,3'-bipyridine]-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a chloro substituent at the 6-position and an aldehyde group at the 5-position of the bipyridine framework makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3,3’-bipyridine as the starting material.
Formylation Reaction: The aldehyde group is introduced at the 5-position through a formylation reaction.
Industrial Production Methods
Industrial production methods for 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-[3,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[3,3’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde depends on its application:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can modulate the activity of metal-dependent enzymes.
As a Therapeutic Agent: It interacts with biological targets such as proteins and DNA, leading to the inhibition of cellular processes essential for the survival of pathogens or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-[3,3’-bipyridine]-5-carbaldehyde: Similar structure with a bromo substituent instead of chloro.
6-Chloro-[3,3’-bipyridine]-5-methanol: Similar structure with a methanol group instead of an aldehyde.
Uniqueness
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct reactivity and coordination properties. This makes it a versatile compound for various research applications, particularly in the synthesis of coordination complexes and the study of metal-ligand interactions .
Eigenschaften
Molekularformel |
C11H7ClN2O |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
2-chloro-5-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-7H |
InChI-Schlüssel |
KOSHJKQGJMUBIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


